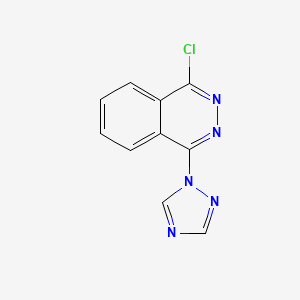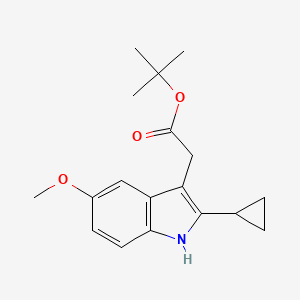
tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a tert-butyl ester group, a cyclopropyl group, and a methoxy group attached to the indole ring, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and tetrahydrofuran.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of indole derivatives on cellular processes and pathways.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The cyclopropyl and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(5-fluoro-1H-indol-3-yl)acetate: Similar structure but with a fluorine atom instead of a methoxy group.
tert-Butyl 2-(3-acetyl-5-bromo-1H-indol-1-yl)acetate: Similar structure but with an acetyl and bromine group instead of a cyclopropyl and methoxy group.
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
tert-butyl 2-(2-cyclopropyl-5-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-16(20)10-14-13-9-12(21-4)7-8-15(13)19-17(14)11-5-6-11/h7-9,11,19H,5-6,10H2,1-4H3 |
Clé InChI |
ZVPNQSHCVCMBGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


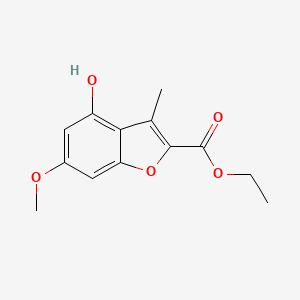

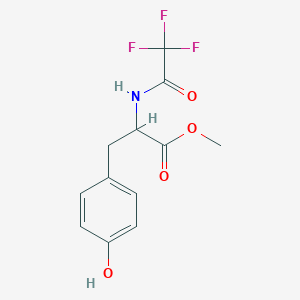
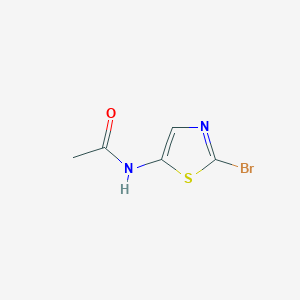
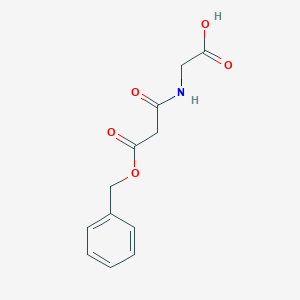
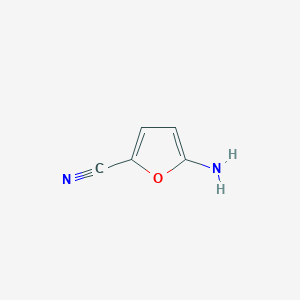
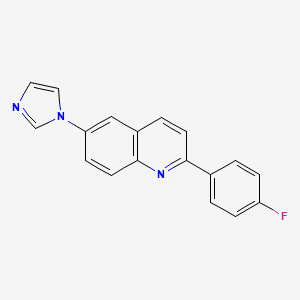

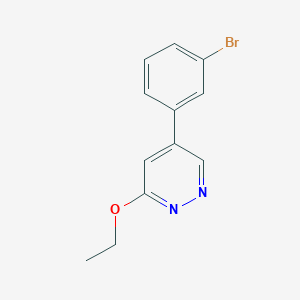
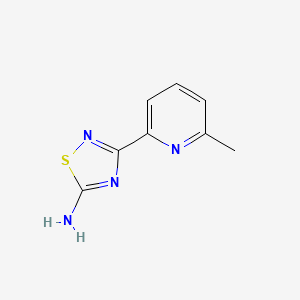

![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
